5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H5ClF3N3. It is characterized by the presence of a chloro group, a hydrazinyl group, and a trifluoromethyl group attached to a pyridine ring. This compound is known for its significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Mode of Action
It is known that the compound’s unique physicochemical properties, attributed to the presence of the fluorine atom and the pyridine moiety, contribute to its biological activities .
Result of Action
It is known that derivatives of this compound are used in the protection of crops from pests and in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: Similar structure but lacks the hydrazinyl group.
5-Chloro-2-methyl-3-(trifluoromethyl)pyridine: Similar structure but has a methyl group instead of a hydrazinyl group.
Uniqueness
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of novel compounds and in various research applications .
Properties
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDFLZYOHRCSAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369432 |
Source
|
Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129015-69-6 |
Source
|
Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129015-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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